

physical and chemical properties of 1,3,6-Trihydroxy-2,5-dimethoxyxanthone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,3,6-Trihydroxy-2,5-dimethoxyxanthone*

Cat. No.: B158564

[Get Quote](#)

An In-depth Technical Guide to 1,3,6-Trihydroxy-2,5-dimethoxyxanthone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,6-Trihydroxy-2,5-dimethoxyxanthone is a naturally occurring polyoxygenated xanthone identified in plant species such as Monnieria salicifolia and Monnieria obtusifolia.^{[1][2]} While specific experimental data on its biological activities and physical properties remain limited in publicly accessible literature, its structural class—hydroxy- and methoxy-substituted xanthones—is of significant interest in pharmacology. Compounds with this scaffold are widely investigated for their potential as antioxidant, anti-inflammatory, and anticancer agents. This document provides a comprehensive overview of the known chemical properties of **1,3,6-Trihydroxy-2,5-dimethoxyxanthone**, details generalized experimental protocols for its isolation and potential synthesis, and explores the probable biological activities and associated signaling pathways based on extensive research into structurally analogous compounds. All quantitative data is summarized in structured tables, and key processes are visualized using workflow and pathway diagrams.

Physicochemical Properties

Detailed experimental characterization of **1,3,6-Trihydroxy-2,5-dimethoxyxanthone**, such as its melting point, boiling point, and quantitative solubility, is not widely reported. However, its fundamental chemical identifiers and computed properties have been established and are crucial for in silico modeling and analytical identification.[1]

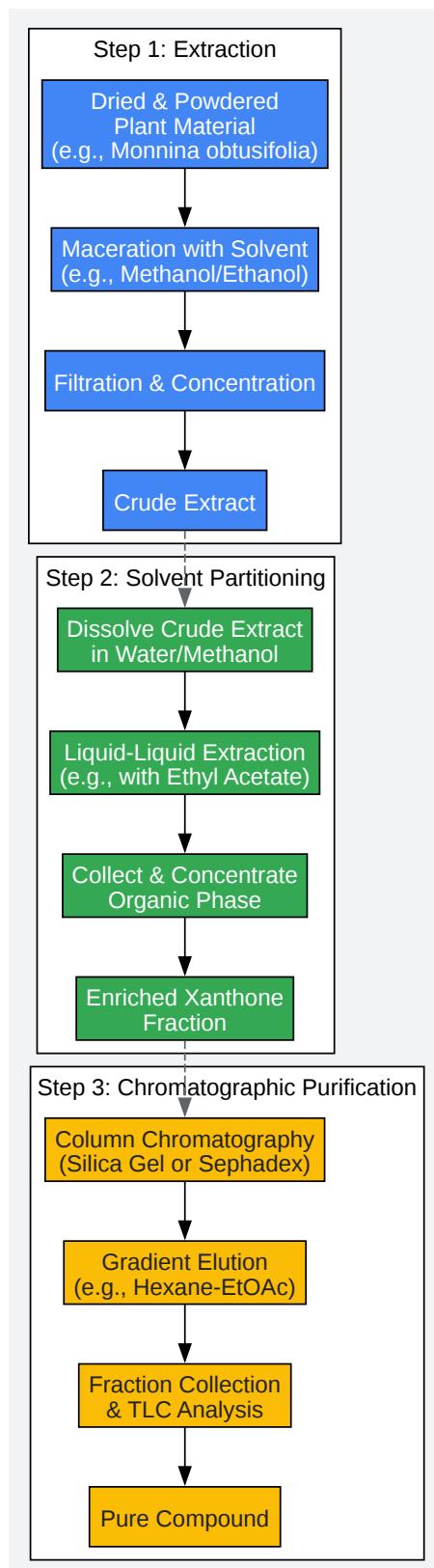
Compound Identification

The following table summarizes the key identifiers for **1,3,6-Trihydroxy-2,5-dimethoxyxanthone**.

Identifier	Value
IUPAC Name	1,3,6-trihydroxy-2,5-dimethoxyxanthen-9-one[1]
Molecular Formula	C ₁₅ H ₁₂ O ₇ [1]
CAS Number	345287-92-5[1]
Canonical SMILES	COC1=C(C=CC2=C1OC3=C(C2=O)C(=C(C(=C3)O)OC)O)O[1]
InChI	InChI=1S/C15H12O7/c1-20-14-8(17)5-9-10(12(14)19)11(18)6-3-4-7(16)15(21-2)13(6)22-9/h3-5,16-17,19H,1-2H3[1]
InChIKey	YAPFVXIBUYNNQM-UHFFFAOYSA-N[1]

Computed Physicochemical Data

Quantitative properties have been predicted through computational models, providing valuable insights for research applications.[1]


Property	Predicted Value
Molecular Weight	304.25 g/mol [1]
Exact Mass	304.05830272 Da [1]
XLogP3	2.4 [1]
Hydrogen Bond Donors	3 [1]
Hydrogen Bond Acceptors	7 [1]
Rotatable Bond Count	2 [1]
Topological Polar Surface Area	114 Å ²
Solubility (predicted)	Soluble in DMSO, Ethyl Acetate, Chloroform, Dichloromethane, Acetone. [2]

Experimental Protocols

While a definitive, peer-reviewed protocol for the specific isolation or synthesis of **1,3,6-Trihydroxy-2,5-dimethoxyxanthone** is not readily available, this section outlines established methodologies for related xanthones that serve as a robust framework for its preparation.

Isolation from Natural Sources

1,3,6-Trihydroxy-2,5-dimethoxyxanthone has been identified in the aerial parts of *Monnieria obtusifolia*.[\[2\]](#) The generalized workflow for extracting and purifying xanthones from plant material is illustrated below.

[Click to download full resolution via product page](#)

Generalized workflow for the isolation of xanthones from plant material.

Methodology:

- Preparation of Plant Material: The aerial parts of the source plant (e.g., *Monnieria obtusifolia*) are collected, dried, and ground into a fine powder to maximize the surface area for extraction.
- Solvent Extraction: The powdered material is subjected to exhaustive extraction, typically through maceration or Soxhlet extraction, using a polar solvent such as methanol or ethanol. This process dissolves a wide range of phytochemicals, including xanthones.
- Concentration: The resulting solvent mixture is filtered to remove solid plant debris and then concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
- Liquid-Liquid Partitioning: The crude extract is suspended in an aqueous solution and partitioned against a moderately nonpolar solvent, such as ethyl acetate. Xanthones preferentially move into the organic phase, separating them from more polar compounds like sugars and some flavonoids.
- Chromatographic Separation: The concentrated ethyl acetate fraction is subjected to column chromatography. A stationary phase like silica gel is commonly used. The column is eluted with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate or dichloromethane-methanol system) to separate the individual compounds.
- Purification and Identification: Fractions are collected and monitored by Thin-Layer Chromatography (TLC). Fractions containing the compound of interest are combined, and the purification process may be repeated (e.g., using Sephadex columns or preparative HPLC) to achieve high purity. The final structure is elucidated using spectroscopic methods (NMR, MS, IR, UV).

Hypothetical Chemical Synthesis

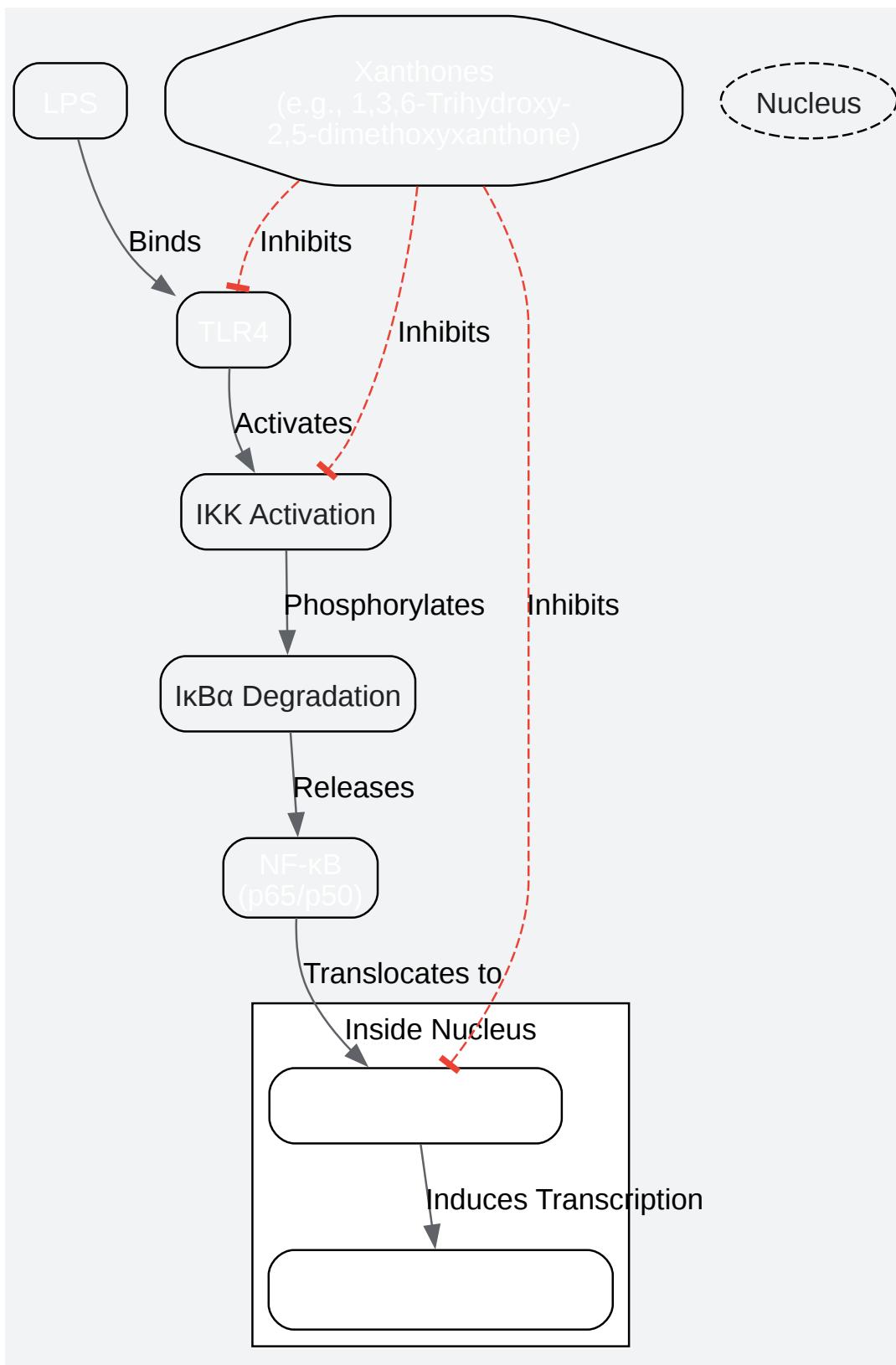
A plausible synthetic route for **1,3,6-Trihydroxy-2,5-dimethoxyxanthone** can be proposed based on the well-established Grover, Shah, and Shah (GSS) reaction, which involves the condensation of a benzoic acid derivative with a phenol.

Proposed Reaction Scheme:

The key step would be the condensation of 2,4-dihydroxy-5-methoxybenzoic acid with 1,3-dihydroxy-2,5-dimethoxybenzene. This reaction is typically catalyzed by a dehydrating agent, such as Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), which facilitates the necessary acylation and subsequent intramolecular cyclization to form the xanthone core.

General Protocol:

- **Mixing Reagents:** Equimolar amounts of the substituted benzoic acid and the phenol derivative are mixed in Eaton's reagent.
- **Heating:** The mixture is heated (e.g., at 80–85°C) for several hours to drive the condensation and cyclization reactions.
- **Quenching:** The reaction mixture is cooled to room temperature and then carefully poured into ice-cold water to precipitate the product.
- **Purification:** The resulting solid is collected by filtration, washed with water until neutral, and then purified using column chromatography or recrystallization to yield the final product.


Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of **1,3,6-Trihydroxy-2,5-dimethoxyxanthone** is sparse. However, one supplier notes its potential for antifungal and antimutagenic activity.^[2] Extensive research on structurally related xanthones provides a strong basis for predicting its likely pharmacological profile, particularly in the areas of anti-inflammatory and anticancer activities.

Potential Anti-Inflammatory Activity

Many hydroxylated and methoxylated xanthones exhibit potent anti-inflammatory effects. They often act by inhibiting key mediators of the inflammatory response in immune cells like macrophages. A common mechanism involves the suppression of the Toll-like Receptor 4 (TLR4) signaling pathway, which is activated by lipopolysaccharide (LPS), a component of Gram-negative bacteria. This leads to the downstream inhibition of nuclear factor-kappa B (NF- κ B) and mitogen-activated protein kinases (MAPKs).

The diagram below illustrates the LPS-induced pro-inflammatory signaling pathway, highlighting points where xanthones are known to intervene.

[Click to download full resolution via product page](#)

Potential inhibition of the NF-κB signaling pathway by xanthones.

Potential Anticancer Activity

The substitution pattern of hydroxyl and methoxy groups on the xanthone scaffold is critical for its cytotoxic activity against cancer cells. Studies on various trihydroxyxanthones have shown that they can induce apoptosis and inhibit cancer cell proliferation. The mechanisms are diverse and can include the inhibition of crucial enzymes like topoisomerase II, which is vital for DNA replication in cancer cells, and the modulation of cell signaling pathways that control cell growth and survival. The presence of hydroxyl groups at positions 1, 3, and 6 is considered a key determinant of these biological effects.

Conclusion

1,3,6-Trihydroxy-2,5-dimethoxyxanthone is a member of a pharmacologically significant class of natural products. While specific experimental data for this compound is limited, its structural features strongly suggest potential for biological activity. The provided protocols for isolation and synthesis offer a starting point for researchers to obtain this compound for further study. Based on the activities of analogous structures, future investigations into its anti-inflammatory, antioxidant, and anticancer properties are highly warranted. Such research would be valuable for drug discovery programs seeking to leverage the therapeutic potential of the xanthone scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3,6-Trihydroxy-2,5-dimethoxyxanthone | C15H12O7 | CID 5480343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3,6-Trihydroxy-2,5-dimethoxyxanthone | CAS 345287-92-5 | ScreenLib [screenlib.com]

- To cite this document: BenchChem. [physical and chemical properties of 1,3,6-Trihydroxy-2,5-dimethoxyxanthone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b158564#physical-and-chemical-properties-of-1-3-6-trihydroxy-2-5-dimethoxyxanthone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com